3-bromo-2-iodo-5-methylBenzoic acid
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Overview
Description
3-Bromo-2-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a halogen-substituted benzoic acid, characterized by the presence of bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-iodo-5-methylbenzoic acid typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, while Heck coupling reactions may involve palladium catalysts and alkenes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: The products of coupling reactions include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
3-Bromo-2-iodo-5-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-iodo-5-methylbenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong interactions with proteins and other biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-5-iodobenzoic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
The combination of these substituents makes it a versatile compound for various synthetic and research purposes .
Biological Activity
3-Bromo-2-iodo-5-methylbenzoic acid is a halogenated benzoic acid derivative that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine, iodine, and a methyl group. The presence of these halogens enhances its reactivity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and other biomolecules through halogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable compound for studying enzyme inhibition and protein-ligand interactions.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, contributing to its potential therapeutic applications. For instance, it has shown promise in modulating the activity of proteolytic enzymes such as cathepsins B and L , which are involved in protein degradation pathways . This modulation can enhance cellular proteostasis, particularly in aging cells where these pathways often decline.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound across different cell lines. Notably, it exhibited low cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, indicating a favorable safety profile for potential therapeutic use .
Research Applications
This compound serves as a versatile building block in organic synthesis. Its ability to participate in coupling reactions , such as Suzuki-Miyaura and Heck reactions, allows for the formation of complex organic molecules, including pharmaceutical intermediates.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
This compound | Bromine and iodine substitution | Enzyme inhibition, low cytotoxicity |
3-Bromo-5-iodobenzoic acid | Lacks methyl group | Similar enzyme inhibition potential |
2-Bromo-5-iodobenzoic acid | Different substitution pattern | Varied reactivity profiles |
Case Studies
- Enzyme Activation Studies : In a study investigating the effects of benzoic acid derivatives on proteasome activity, this compound was found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM .
- In Silico Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target enzymes, supporting its role as a potential drug candidate in enzyme modulation therapies .
Properties
IUPAC Name |
3-bromo-2-iodo-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUGOQOZLIANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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